7aH-thieno[3,2-b]pyridin-7-one
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Overview
Description
7aH-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused thiophene and pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7aH-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various electrophiles under basic conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7aH-thieno[3,2-b]pyridin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
7aH-thieno[3,2-b]pyridin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 7aH-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,2-d]pyrimidine: Known for its diverse pharmacological properties, including anticancer and antiviral activities.
Uniqueness
7aH-thieno[3,2-b]pyridin-7-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmacological agent make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H5NOS |
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Molecular Weight |
151.19 g/mol |
IUPAC Name |
7aH-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H5NOS/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4,7H |
InChI Key |
LLXLYMIJSXJZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CSC2C1=O |
Origin of Product |
United States |
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